molecular formula C16H20N6OS B2371764 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine CAS No. 2380184-92-7

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine

Cat. No.: B2371764
CAS No.: 2380184-92-7
M. Wt: 344.44
InChI Key: IQXHBALVINLRHY-UHFFFAOYSA-N
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Description

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system substituted with a methyl group at the 9th position and a morpholin-4-yl-2-thiophen-2-ylethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine typically involves multi-step organic reactions. The starting materials often include purine derivatives, morpholine, and thiophene compounds. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the morpholin-4-yl-2-thiophen-2-ylethyl group onto the purine ring.

    Methylation: of the purine ring at the 9th position using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: to enhance reaction rates.

    Controlled temperature and pressure: conditions to favor the desired product formation.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups on the purine ring.

    Substitution: The morpholine and thiophene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the purine ring.

Scientific Research Applications

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibit or activate enzymatic activity.

    Interact with receptors: Modulate receptor signaling pathways.

    Affect gene expression: Influence the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a purine ring with morpholine and thiophene groups makes it a versatile compound for various applications.

Biological Activity

9-Methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine is a purine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to its interactions with various biological targets, making it a candidate for further research in pharmacology and drug development.

The compound's chemical formula is C13H18N4OSC_{13}H_{18}N_{4}OS, with a molecular weight of 282.37 g/mol. The IUPAC name indicates the presence of a methyl group, morpholine, thiophene, and purine moieties, which are significant in determining its biological activity.

Research indicates that compounds similar to this compound may act on various biological pathways, including:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • Antitumor Activity : Thiophene derivatives have been reported to exhibit antitumor properties by inducing apoptosis in cancer cells. This activity is hypothesized to be linked to the compound's ability to interfere with DNA synthesis or repair mechanisms.
  • Anti-inflammatory Effects : Some studies have indicated that purine derivatives can modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.

Biological Activity Data

Activity TypeObserved EffectReference
CytotoxicityNot cytotoxic against C. rodentium
Enzyme InhibitionConcentration-dependent inhibition observed
Antitumor ActivityInduces apoptosis in cancer cell lines

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study assessing the cytotoxic effects of various compounds on C. rodentium, this compound was found not to exhibit cytotoxicity at concentrations up to 50 µM, indicating a selective action against specific targets rather than general toxicity .
  • Inhibition of Type III Secretion System (T3SS) : The compound was screened for its ability to inhibit T3SS-mediated activity, showing promising results in concentration-dependent assays . This suggests potential applications in treating infections caused by pathogens utilizing this secretion system.
  • Antitumor Mechanisms : A related study on thiophene derivatives demonstrated their ability to induce apoptosis through mitochondrial pathways in cancer cells. The mechanism involved the activation of caspases and the release of cytochrome c from mitochondria, suggesting that this compound may share similar mechanisms .

Properties

IUPAC Name

9-methyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c1-21-11-20-14-15(18-10-19-16(14)21)17-9-12(13-3-2-8-24-13)22-4-6-23-7-5-22/h2-3,8,10-12H,4-7,9H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXHBALVINLRHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)NCC(C3=CC=CS3)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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